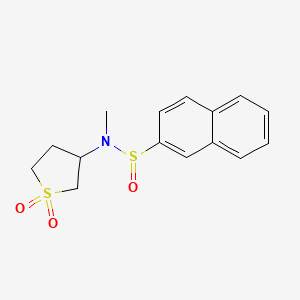

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-naphthalenesulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-naphthalenesulfinamide often involves complex chemical processes. For instance, the synthesis of 1,8-Di(2-thienyl)- and related naphthalenes involves NiCl2(dppp)-catalyzed coupling of aryl bromides with thienylmagnesium bromides, indicating a method that could be adapted for the synthesis of the target compound (Kuroda et al., 1993).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of thiophene and naphthalene units. For example, the molecular structure of certain naphthalene derivatives has been elucidated through 1H and 13C NMR, UV/Vis data, and X-ray single crystal structure data, providing insights into the orientation of thiophene units relative to the naphthalene ring which is relevant for understanding the structure of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-naphthalenesulfinamide (Kuroda et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving naphthalene sulfonamide derivatives highlight the importance of the hydrophobic residue at the end of a hydrocarbon chain in regulating activities such as the Ca2+-activated, phospholipid-dependent myosin light chain phosphorylation (Ito et al., 1986). This suggests that the functional groups in N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-naphthalenesulfinamide could play a critical role in its chemical properties and reactions.

Physical Properties Analysis

The physical properties of related compounds, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure. For instance, the solubility in common solvents and thermal stability of polymers incorporating naphthalene units can be significant for applications in material science (Yuney & Icil, 2007).

Chemical Properties Analysis

Chemical properties, including reactivity and potential for forming derivatives, are central to the application of these compounds. The ability to form highly conductive molecular complexes with iodine and DDQ, as demonstrated by derivatives of naphthodithiophenes, indicates a promising avenue for exploring the chemical properties of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-naphthalenesulfinamide (Takimiya et al., 2002).

Safety and Hazards

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c1-16(14-8-9-21(18,19)11-14)20(17)15-7-6-12-4-2-3-5-13(12)10-15/h2-7,10,14H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMSNBSMRHLCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)S(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

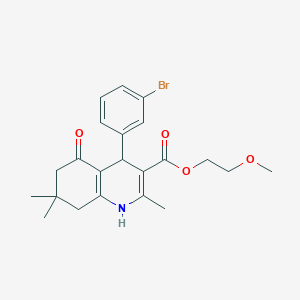

![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134908.png)

![4-tert-butyl-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B5134910.png)

![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134920.png)

![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5134923.png)

![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5134925.png)

![ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5134943.png)

![2-[4-(4-bromobenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B5134944.png)

![2-methyl-5-{4-[(5-methyl-3-pyridinyl)carbonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5134958.png)

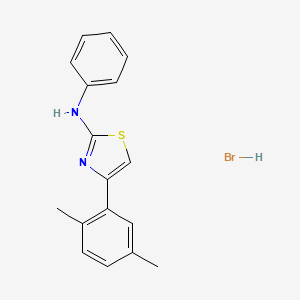

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole hydrobromide](/img/structure/B5134979.png)

![2-(4-methoxyphenyl)-N-(2-methylbenzyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5134996.png)

![N-(3-butoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5135004.png)